1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene
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Overview
Description
1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3. It is characterized by the presence of a bromomethyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene typically involves the bromination of 2-methyl-4-(trifluoromethyl)toluene. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient heat and mass transfer. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Oxidation: The compound can be oxidized to form benzyl alcohol derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid, are typical oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is a standard reducing agent.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzyl alcohol derivatives.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene finds applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a precursor for radiolabeled compounds in biochemical studies.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzylic carbon. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state through electron-withdrawing effects.
Comparison with Similar Compounds
- 1-(Bromomethyl)-4-(trifluoromethyl)benzene
- 1-(Bromomethyl)-3-(trifluoromethyl)benzene
- 1-(Bromomethyl)-2,4-dimethylbenzene
Uniqueness: 1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene is unique due to the specific positioning of the methyl and trifluoromethyl groups on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. The presence of the trifluoromethyl group also imparts distinct electronic properties, making it valuable in the synthesis of compounds with enhanced stability and bioactivity.
Properties
IUPAC Name |
1-(bromomethyl)-2-methyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6-4-8(9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXMZFSKNVEQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261837-38-0 |
Source
|
Record name | 1-(bromomethyl)-2-methyl-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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